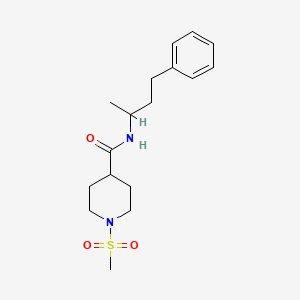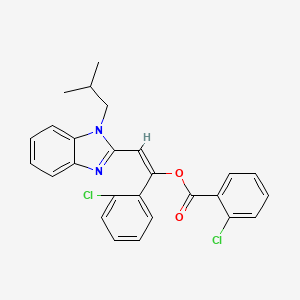
3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one, also known as DSP, is a heterocyclic compound that has been the subject of extensive research due to its potential applications in the field of medicine. It is a member of the pyranone family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of caspase enzymes, which are responsible for the cleavage of proteins that are required for cell survival.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory properties, as well as the ability to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful to cells. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one. One area of interest is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective methods of producing the compound. Another area of research involves the development of new formulations of this compound that could enhance its bioavailability and therapeutic potential. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one can be achieved through a variety of methods, including the reaction of 2-acetylphenyl selenide with benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-acetylphenyl selenide with 2-bromobenzaldehyde in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one has been the subject of extensive research due to its potential applications in the field of medicine. One of the most promising areas of research involves its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
3,4-diphenyl-6-selenophen-2-ylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2Se/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-18(23-21)19-12-7-13-24-19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPPAEMZPDRQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C[Se]3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-((2R,5S)-5-{[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5413005.png)

![N,N-dimethyl-7-(2,3,4-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413020.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-4-yl)nicotinamide](/img/structure/B5413026.png)
![2-(butylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5413030.png)
![4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5413040.png)
![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5413048.png)

![2-cyclobutyl-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5413057.png)
![4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile](/img/structure/B5413061.png)
![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)
![2-(1,3-benzodioxol-5-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B5413084.png)
![N-(3-{[(propylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5413098.png)